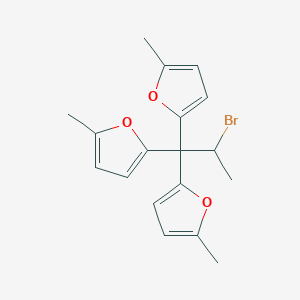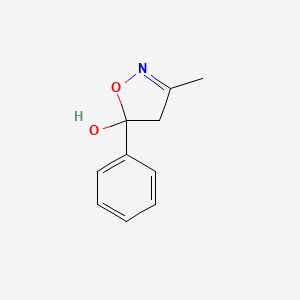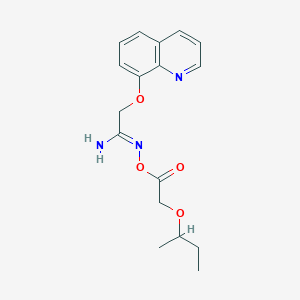
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an isoxazole ring and a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(methylsulfonyl)phenylhydrazine with benzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the isoxazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanol group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted isoxazole.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to inhibit certain enzymes makes it a valuable candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may have applications in treating conditions such as bacterial infections and inflammation .
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylsulfonyl)phenol
- 2-(4-Methylsulfonylphenyl)indole
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
Compared to similar compounds, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol stands out due to its unique combination of functional groups.
Eigenschaften
CAS-Nummer |
219679-59-1 |
|---|---|
Molekularformel |
C17H15NO4S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
[4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C17H15NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)22-18-17(16)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
InChI-Schlüssel |
QSUJFQMBIBKNNA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)
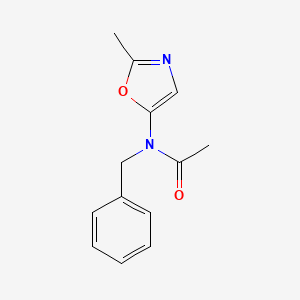

![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
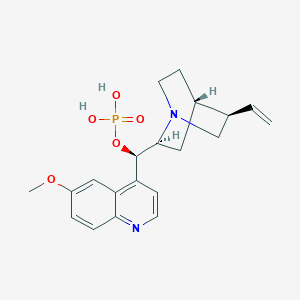


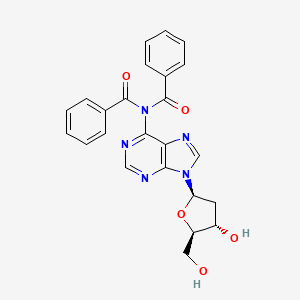
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
